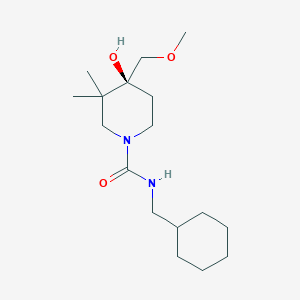

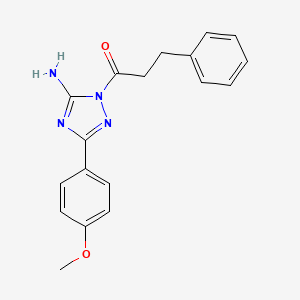

8-hydroxy-N,N'-dimethyl-1,6-naphthalenedisulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-hydroxy-N,N'-dimethyl-1,6-naphthalenedisulfonamide is a chemical compound that has garnered attention in various scientific studies. Its molecular structure and unique properties make it a subject of interest in chemistry and related fields.

Synthesis Analysis

Research on related naphthalene derivatives indicates the importance of structural configuration in the synthesis process. For instance, derivatives of naphthalenesulfonamide, such as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, are synthesized with specific hydrophobic residues, which influence their chemical properties significantly (Ito et al., 1986).

Molecular Structure Analysis

The molecular structure of related compounds like 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate has been studied, revealing interesting aspects like mirror symmetry and peri interactions. These aspects are significant in understanding the aromaticity and bond lengths of similar naphthalene derivatives (Pyżalska et al., 1983).

Chemical Reactions and Properties

Studies on naphthalenesulfonamide derivatives have shown that their chemical reactions are highly dependent on the structure at the end of the hydrocarbon chain. This influences their interaction with other molecules, such as in the case of protein kinase activation (Hidaka et al., 1981).

Physical Properties Analysis

The physical properties of naphthalenedisulfonamides can be significantly affected by their molecular structure. For instance, the formation of hydrogen-bonded chains and a supramolecular hydrogen-bonding network structure has been observed in compounds like dihydroxonium 1,5-naphthalenedisulfonate N,N-dimethylformamide disolvate (Deng et al., 2005).

Chemical Properties Analysis

The chemical properties of 8-hydroxy-N,N'-dimethyl-1,6-naphthalenedisulfonamide, like other naphthalene derivatives, may include reactions like hydrodesulfurization and hydrogenation as observed in studies on related compounds. These reactions are influenced by the presence of other molecules and can be complex, as seen in competitive hydrodesulfurization studies (Egorova & Prins, 2004).

Propiedades

IUPAC Name |

8-hydroxy-1-N,6-N-dimethylnaphthalene-1,6-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5S2/c1-13-20(16,17)9-6-8-4-3-5-11(21(18,19)14-2)12(8)10(15)7-9/h3-7,13-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFCTDHBZZBQRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-hydroxy-N,N'-dimethylnaphthalene-1,6-disulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dihydro-2H-chromen-3-ylmethyl)acetamide](/img/structure/B5634864.png)

![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5634916.png)

![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634948.png)

![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)

![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)